molecular formula C10H12N2 B1309053 1,2-Dimethyl-1H-indol-5-amine CAS No. 7570-48-1

1,2-Dimethyl-1H-indol-5-amine

Cat. No. B1309053
CAS RN: 7570-48-1
M. Wt: 160.22 g/mol
InChI Key: KCRFAMHLOPLVJF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indol-5-amine is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds known for their biological activities. Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, are of significant interest in the field of medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core. For instance, novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles have been prepared, indicating the versatility of indole derivatives in chemical synthesis . Another example is the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, which involved deprotection of phthalimide and acetyl groups . These methods demonstrate the chemical manipulations possible on the indole core, leading to a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core, such as the dimethyl groups mentioned in the derivatives, can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole leads to the formation of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides . The reactivity of indole derivatives is influenced by factors such as redox potential and steric hindrance, which determine the feasibility of reactions like 1,4-addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as melting point, solubility, and the ability to form hydrogen bonds or other non-covalent interactions. For instance, the formation of supramolecular networks through hydrogen bonding is a key feature in the crystal structures of various indole derivatives . These interactions are crucial for the assembly of complex structures and can significantly impact the material's properties.

Scientific Research Applications

Synthesis and Structural Evaluation

Research on indole derivatives, such as the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, explores the creation of novel compounds with potential biological activities. The study demonstrates innovative synthetic routes, potentially applicable for compounds like 1,2-Dimethyl-1H-indol-5-amine, indicating a broad interest in modifying indole backbones for varied applications (Avdeenko, Konovalova, & Yakymenko, 2020).

Analytical Method Development

Compounds structurally related to 1,2-Dimethyl-1H-indol-5-amine are used in developing analytical methods for detecting heterocyclic aromatic amines (HAAs) in food samples. For example, the study on the analysis of non-polar HAAs in beefburgers demonstrates the use of microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, highlighting the relevance of these compounds in food safety research (Agudelo Mesa, Padró, & Reta, 2013).

Biological Activity Evaluation

The examination of the biological activities of indole-based compounds, including their potential as enzyme inhibitors or receptor ligands, underscores the significance of structural variations in determining biological effects. The identification of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands illustrates the potential therapeutic applications of indole derivatives in neurological research (Bernotas et al., 2004).

Material Science and Catalysis

Indole derivatives also play a role in material science and catalysis, indicating a broad range of applications beyond biological systems. For instance, the development of indole-based dynamin GTPase inhibitors showcases the compound's utility in biochemical research and drug development, highlighting the versatility of indole derivatives in scientific research (Gordon et al., 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .

properties

IUPAC Name

1,2-dimethylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRFAMHLOPLVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424481
Record name 1,2-Dimethyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-indol-5-amine

CAS RN

7570-48-1
Record name 1,2-Dimethyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,2-dimethyl-5-nitro-1H-indole (500 mg) in 1:1 THF:methanol (10 mL) was treated with 10% palladium on carbon (100 mg), stirred under hydrogen (1 atm) for 1 hour, filtered through diatomaceous earth (Celite®), and concentrated. The crude product was used without further purification in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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